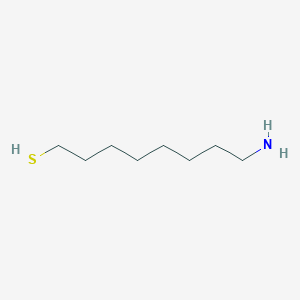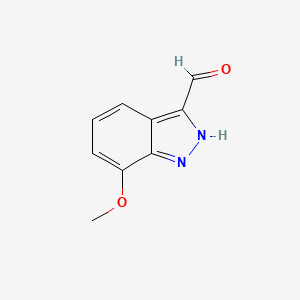
2,4-Dichlorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobutanoic acid is an organic compound with the molecular formula C4H6Cl2O2 It is a derivative of butanoic acid, where two hydrogen atoms are replaced by chlorine atoms at the 2nd and 4th positions
Synthetic Routes and Reaction Conditions:
Halogenation of Butanoic Acid: One common method involves the halogenation of butanoic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Grignard Reaction: Another method involves the use of a Grignard reagent, where a suitable precursor like 2,4-dichlorobutanal is reacted with magnesium in an ether solution, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced catalysts can further enhance production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions, amines, thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: In biological studies, it can be used to investigate the effects of halogenated compounds on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of drugs that require halogenated precursors.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 2,4-dichlorobutanoic acid exerts its effects depends on the specific reaction or application. In chemical reactions, the presence of electron-withdrawing chlorine atoms can influence the reactivity of the molecule, making it more susceptible to nucleophilic attack. In biological systems, these chlorine atoms can interact with enzymes or receptors, potentially inhibiting their activity or altering metabolic pathways.
Comparaison Avec Des Composés Similaires
2,3-Dichlorobutanoic Acid: Similar structure but with chlorine atoms at the 2nd and 3rd positions.
2,4-Dichloropentanoic Acid: An extended carbon chain with similar chlorine substitution.
2,4-Dichlorophenoxyacetic Acid: A phenoxyacetic acid derivative with similar chlorine substitution.
Uniqueness: 2,4-Dichlorobutanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
2,4-dichlorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMTUXTVCDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
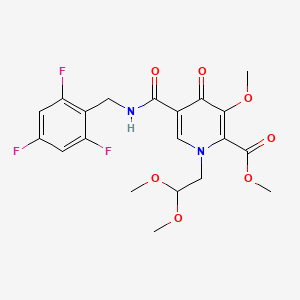
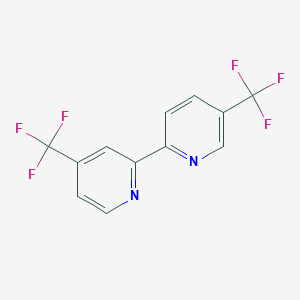
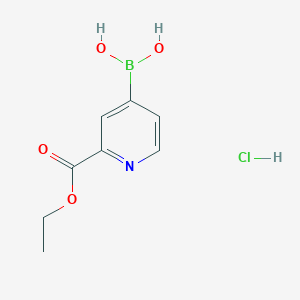
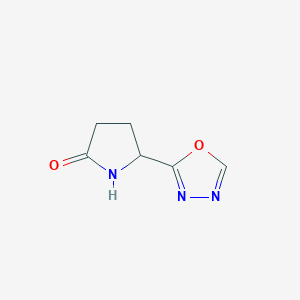
![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
![6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
